molecular formula C13H17N3O3 B2571608 N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1009505-81-0

N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B2571608
CAS No.: 1009505-81-0
M. Wt: 263.297
InChI Key: BSISTFKYVAIKDK-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-oxopiperazine core linked to a 3-methoxyphenyl group via an acetamide bridge.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-19-10-4-2-3-9(7-10)16-12(17)8-11-13(18)15-6-5-14-11/h2-4,7,11,14H,5-6,8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSISTFKYVAIKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanism of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure with the following characteristics:

  • Molecular Formula : C_{13}H_{16}N_{2}O_{3}
  • Molecular Weight : Approximately 276.34 g/mol
  • Functional Groups : Methoxyphenyl group, piperazine moiety, and acetamide functional group.

The presence of these functional groups is crucial for its interactions with biological targets.

Research indicates that this compound interacts with various molecular targets, influencing multiple biological pathways. Its mechanism of action includes:

  • Receptor Binding : The compound exhibits binding affinity to several receptors, which may modulate neurotransmitter systems involved in neurological conditions.
  • Enzyme Interaction : It has been shown to influence the activity of specific enzymes, potentially affecting metabolic pathways related to disease processes.

Pharmacological Effects

This compound has demonstrated a range of biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : In vitro studies have shown that it possesses antibacterial properties against various pathogens, including strains resistant to conventional antibiotics.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(4-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamideC_{14}H_{20}N_{2}O_{3}Different methoxy position
N-(3-acetamido-4-methoxyphenyl)-2-(4-methyl-3-oxopiperazin-1-yl)acetamideC_{15}H_{22}N_{4}O_{4}Additional acetamido group
2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamideC_{19}H_{25}N_{3}O_{4}Incorporates a pyridinyloxy group

This comparison highlights the unique structural components of this compound and their implications for biological activity.

Neuroprotective Studies

A study published in a pharmacological journal investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

Antimicrobial Activity Research

In another study focusing on antimicrobial properties, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 62.5 µg/mL for E. coli, demonstrating its efficacy against common bacterial pathogens.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Key Structural Differences
N-(3-Methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide C₁₃H₁₇N₃O₃ 263.29 (calc) ~0.5* 3 ~60 3-Methoxyphenyl substituent
N-(2-Chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide C₁₂H₁₄ClN₃O₂ 267.71 -0.267 3 60.07 2-Chlorophenyl group
N-(5-Chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide C₁₃H₁₆ClN₃O₂ 281.74 N/A 3 N/A 5-Chloro-2-methylphenyl substituent
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₇ClN₃O₄ 338.77 N/A 3 N/A Chloroacetyl modification on piperazine

Notes:

  • The chloroacetyl derivative () introduces a reactive electrophilic group, which may influence binding kinetics or toxicity .

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